2-(Quinolin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(Quinolin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a piperidine ring and an aldehyde functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-yl)piperidine-1-carbaldehyde typically involves the condensation of quinoline derivatives with piperidine and subsequent formylation. One common method includes the Vilsmeier-Haack reaction, where a formylating agent such as dimethylformamide (DMF) and phosphoryl chloride (POCl3) is used to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave irradiation to heat the reaction mixture, significantly reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-(Quinolin-3-yl)piperidine-1-methanol.
Substitution: This compound derivatives with various substituents on the quinoline ring.
Scientific Research Applications
2-(Quinolin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the compound’s piperidine ring may interact with neurotransmitter receptors, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)quinoline-3-carbaldehyde: Similar structure but with a piperidine ring instead of a piperidine-1-carbaldehyde moiety.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro substituent on the quinoline ring.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.
Uniqueness
2-(Quinolin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a quinoline ring, piperidine ring, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-quinolin-3-ylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H16N2O/c18-11-17-8-4-3-7-15(17)13-9-12-5-1-2-6-14(12)16-10-13/h1-2,5-6,9-11,15H,3-4,7-8H2 |
InChI Key |
UCCNYCNOBOZMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC3=CC=CC=C3N=C2)C=O |
Origin of Product |
United States |
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